Cas no 1875215-89-6 (1,7-Dioxaspiro[4.4]nonane-2-methanamine, 6,6,8,8-tetramethyl-)

1,7-Dioxaspiro[4.4]nonane-2-methanamine, 6,6,8,8-tetramethyl-, is a spirocyclic amine compound characterized by its unique structural framework, combining a dioxaspiro ring system with a tetramethyl-substituted backbone. This configuration imparts enhanced steric hindrance and stability, making it a valuable intermediate in organic synthesis, particularly for the development of complex heterocyclic compounds. Its rigid spirocyclic structure contributes to controlled reactivity, enabling selective functionalization in pharmaceutical and agrochemical applications. The tetramethyl substitution further improves lipophilicity, potentially enhancing bioavailability in drug design. This compound is suited for research requiring precise molecular architecture and tailored steric effects.
1,7-Dioxaspiro[4.4]nonane-2-methanamine, 6,6,8,8-tetramethyl- structure
1875215-89-6 structure
商品名:1,7-Dioxaspiro[4.4]nonane-2-methanamine, 6,6,8,8-tetramethyl-
CAS番号:1875215-89-6
MF:C12H23NO2
メガワット:213.316523790359
MDL:MFCD30486713
CID:5162669
PubChem ID:130583646

1,7-Dioxaspiro[4.4]nonane-2-methanamine, 6,6,8,8-tetramethyl- 化学的及び物理的性質

名前と識別子

    • 1,7-Dioxaspiro[4.4]nonane-2-methanamine, 6,6,8,8-tetramethyl-
    • MDL: MFCD30486713
    • インチ: 1S/C12H23NO2/c1-10(2)8-12(11(3,4)15-10)6-5-9(7-13)14-12/h9H,5-8,13H2,1-4H3
    • InChIKey: DYOZVQNCKVQWKH-UHFFFAOYSA-N
    • ほほえんだ: O1C2(CC(C)(C)OC2(C)C)CCC1CN

1,7-Dioxaspiro[4.4]nonane-2-methanamine, 6,6,8,8-tetramethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-328966-5.0g
{6,6,8,8-tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine
1875215-89-6
5g
$4184.0 2023-06-07
Enamine
EN300-328966-10.0g
{6,6,8,8-tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine
1875215-89-6
10g
$6205.0 2023-06-07
Enamine
EN300-328966-2.5g
{6,6,8,8-tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine
1875215-89-6
2.5g
$1931.0 2023-09-04
Enamine
EN300-328966-0.5g
{6,6,8,8-tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine
1875215-89-6
0.5g
$946.0 2023-09-04
Enamine
EN300-328966-0.1g
{6,6,8,8-tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine
1875215-89-6
0.1g
$867.0 2023-09-04
Enamine
EN300-328966-0.25g
{6,6,8,8-tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine
1875215-89-6
0.25g
$906.0 2023-09-04
Enamine
EN300-328966-1.0g
{6,6,8,8-tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine
1875215-89-6
1g
$1442.0 2023-06-07
Enamine
EN300-328966-0.05g
{6,6,8,8-tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine
1875215-89-6
0.05g
$827.0 2023-09-04
Enamine
EN300-328966-10g
{6,6,8,8-tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine
1875215-89-6
10g
$4236.0 2023-09-04
Enamine
EN300-328966-5g
{6,6,8,8-tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine
1875215-89-6
5g
$2858.0 2023-09-04

1,7-Dioxaspiro[4.4]nonane-2-methanamine, 6,6,8,8-tetramethyl- 関連文献

1,7-Dioxaspiro[4.4]nonane-2-methanamine, 6,6,8,8-tetramethyl-に関する追加情報

1,7-Dioxaspiro[4.4]nonane-2-methanamine, 6,6,8,8-tetramethyl-

The compound with CAS No. 1875215-89-6, commonly referred to as 1,7-Dioxaspiro[4.4]nonane-2-methanamine, 6,6,8,8-tetramethyl-, is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the class of spiro compounds, which are characterized by two rings joined by a single atom. The dioxaspiro framework in this molecule provides a rigid and stable structure, while the tetramethyl substituents enhance its hydrophobicity and potential for bioavailability in pharmaceutical applications.

Recent studies have highlighted the significance of spiro compounds in drug design due to their ability to combine multiple pharmacophores within a single molecule. The dioxaspiro[4.4]nonane core of this compound has been shown to exhibit favorable pharmacokinetic properties, making it a promising candidate for use in the development of novel therapeutic agents. Researchers have also explored the potential of this compound as a building block for constructing more complex molecular architectures with enhanced biological activity.

The synthesis of 1,7-Dioxaspiro[4.4]nonane-2-methanamine, 6,6,8,8-tetramethyl- involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the formation of the spiro ring system through intramolecular cyclization reactions and the introduction of the tetramethyl substituents via alkylation or acylation strategies. The use of high-yielding and selective reagents has enabled chemists to optimize the synthesis pathway, ensuring scalability and cost-effectiveness for large-scale production.

In terms of biological activity, this compound has demonstrated potent inhibitory effects against several enzymes associated with inflammatory diseases and neurodegenerative conditions. Preclinical studies have shown that the methanamine functionality plays a critical role in modulating these activities by enhancing receptor binding affinity and selectivity. Furthermore, the dioxaspiro framework contributes to the compound's stability in physiological environments, reducing its susceptibility to enzymatic degradation.

One of the most exciting developments involving this compound is its application in targeted drug delivery systems. Researchers have successfully conjugated it with biocompatible polymers to create nanoparticles that can deliver therapeutic payloads directly to diseased tissues. This approach not only improves drug efficacy but also minimizes systemic side effects, making it a valuable tool in precision medicine.

From an environmental perspective, the synthesis and application of 1,7-Dioxaspiro[4.4]nonane-2-methanamine, 6,6,8,8-tetramethyl- have been designed with sustainability in mind. Green chemistry principles have been incorporated into its production process to reduce waste generation and energy consumption. Additionally, its biodegradability has been assessed under various conditions to ensure minimal impact on ecosystems.

In conclusion, 1,7-Dioxaspiro[4.4]nonane-2-methanamine, 6,6,8,tetramethyl- (CAS No. 1875215-89-6) represents a cutting-edge advancement in organic chemistry with diverse applications across pharmaceuticals and materials science. Its unique structure and functional groups make it an ideal candidate for further exploration in both academic research and industrial development.

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